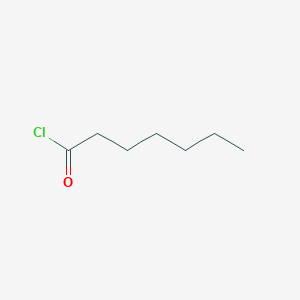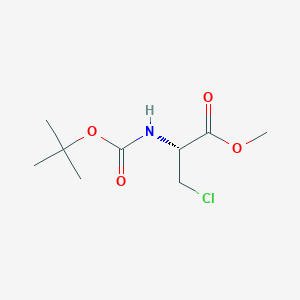
DIPROPOXY-P-TOLUIDINE
Overview
Description
N,N-Bis(2-hydroxypropyl)-p-toluidine: is an organic compound with the molecular formula C13H21NO2. It is a derivative of p-toluidine, where two hydroxypropyl groups are attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that the compound is used as a curing accelerator in different coating systems .
Mode of Action
As a curing accelerator, it likely facilitates the cross-linking process in the polymerization of epoxy resins . This process involves the formation of covalent bonds between polymer chains, enhancing the mechanical and thermal properties of the resulting material.
Biochemical Pathways
In the context of its use in coatings, the compound likely influences the polymerization pathway of epoxy resins .
Result of Action
The primary result of DIPROPOXY-P-TOLUIDINE’s action is the acceleration of the curing process in epoxy resins . This leads to enhanced mechanical and thermal properties of the final product, making it more durable and resistant to environmental factors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and the presence of other chemicals can affect the rate of the curing process and the quality of the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine typically begins with p-toluidine and propylene oxide.
Reaction Conditions: The reaction involves the nucleophilic addition of p-toluidine to propylene oxide under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the addition process.
Industrial Production Methods: Industrial production of N,N-Bis(2-hydroxypropyl)-p-toluidine follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Bis(2-hydroxypropyl)-p-toluidine can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where the hydroxypropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: N,N-Bis(2-hydroxypropyl)-p-toluidine is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Polymer Chemistry: It is employed in the synthesis of polymers and copolymers, providing unique properties to the final materials.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating various biological studies.
Drug Delivery: It is explored as a potential component in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Medicine:
Pharmaceuticals: N,N-Bis(2-hydroxypropyl)-p-toluidine is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Corrosion Inhibitors: The compound is used as a corrosion inhibitor in various industrial applications, protecting metal surfaces from oxidative damage.
Surfactants: It is utilized in the formulation of surfactants, improving the stability and performance of cleaning and emulsifying agents.
Comparison with Similar Compounds
N,N-Bis(2-hydroxyethyl)-p-toluidine: Similar in structure but with hydroxyethyl groups instead of hydroxypropyl groups.
N,N-Bis(2-hydroxypropyl)aniline: Aniline derivative with hydroxypropyl groups.
N,N-Bis(2-hydroxypropyl)benzamide: Benzamide derivative with hydroxypropyl groups.
Uniqueness: N,N-Bis(2-hydroxypropyl)-p-toluidine is unique due to the presence of hydroxypropyl groups attached to the nitrogen atom of p-toluidine. This structural feature imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
1-[N-(2-hydroxypropyl)-4-methylanilino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZVSHAMRZPOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(C)O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276510, DTXSID10865920 | |
| Record name | 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Water or Solvent Wet Solid | |
| Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
38668-48-3, 4977-59-7 | |
| Record name | 1,1′-[(4-Methylphenyl)imino]bis[2-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38668-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-hydroxypropyl)-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(p-tolylimino)dipropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-BIS(2-HYDROXYPROPYL)-P-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R943R743KW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Bis(2-hydroxypropyl)-p-toluidine in epoxy resins, and why is its degradation significant?
A1: N,N-Bis(2-hydroxypropyl)-p-toluidine is a key structural component of Hexflow® RTM-6, a commercially available epoxy resin widely used in the aeronautics industry []. Epoxy resins are known for their durability and resistance to degradation, making their disposal a significant environmental challenge. The research highlights the potential of engineered fungal peroxygenases (UPOs) to degrade N,N-Bis(2-hydroxypropyl)-p-toluidine, offering a promising biocatalytic approach for the sustainable disposal of epoxy resin composites [].
Q2: How do researchers measure the degradation of N,N-Bis(2-hydroxypropyl)-p-toluidine by UPOs?
A2: The researchers developed a colorimetric high-throughput screening assay to monitor the degradation process []. This assay quantifies the amount of lactaldehyde released upon UPO-mediated N-dealkylation of N,N-Bis(2-hydroxypropyl)-p-toluidine []. This colorimetric method allows for rapid and efficient screening of UPO mutants for enhanced degradation activity against the target compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)





![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)





